Cyclohexylmethylboronic Acid
Description
Significance of Organoboron Compounds in Organic Synthesis
Organoboron compounds, organic molecules featuring a carbon-boron bond, have become indispensable tools in the field of organic synthesis. fiveable.me Their versatility and reactivity allow for a wide array of chemical transformations, from simple functional group modifications to the construction of complex molecular architectures. fiveable.menumberanalytics.com A key reason for their prominence is the unique nature of the boron atom, which enables the formation of stable compounds with diverse organic groups. numberanalytics.com
These compounds are celebrated for their stability, low toxicity compared to other organometallic reagents, and high functional-group tolerance, making them safer and more efficient for laboratory use. fiveable.medergipark.org.trthieme.de The reactions involving organoboron compounds often proceed with high stereoselectivity, and the boron-containing byproducts are typically non-toxic. dergipark.org.tr This combination of favorable properties has cemented their role in the synthesis of pharmaceuticals, natural products, and advanced materials. numberanalytics.comthieme.de
Evolution of Boronic Acid Chemistry and its Research Trajectory
The history of boronic acid chemistry dates back to 1860 when Edward Frankland first reported the synthesis of ethylboronic acid. wikipedia.org However, it was the pioneering work of Herbert C. Brown on hydroboration in the mid-20th century, for which he received the Nobel Prize in 1979, that significantly propelled the field forward. dergipark.org.tr This was followed by the development of the Suzuki-Miyaura cross-coupling reaction in 1979, a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. mdpi.comwikipedia.org This discovery, which earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry, dramatically increased the research focus on boronic acids and their applications. dergipark.org.trwikipedia.org
In recent decades, research in boronic acid chemistry has surged, leading to the development of numerous FDA-approved drugs containing this functional group. nih.govnih.gov The ability of boronic acids to form reversible covalent bonds with diols has also led to their use in developing sensors and separation tools for saccharides. wikipedia.orgxmu.edu.cn The continuous evolution of synthetic methods, including metal-free borylation reactions, further expands the utility and accessibility of these valuable compounds. thieme.de
Role of Cyclohexylmethylboronic Acid within the Boronic Acid Class
This compound, with its characteristic cyclohexylmethyl group attached to the boronic acid moiety, holds a specific and important position within the larger class of boronic acids. sigmaaldrich.com This compound is primarily utilized as a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. myskinrecipes.com The presence of the cyclohexylmethyl group can introduce specific steric and electronic properties into a molecule, which is advantageous in the design of complex structures with targeted functionalities. myskinrecipes.com Its non-aromatic, sp3-rich structure is of particular interest in medicinal chemistry for creating molecules with improved three-dimensional character. activate-scientific.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅BO₂ | sigmaaldrich.commyskinrecipes.com |
| Molecular Weight | 142.00 g/mol | myskinrecipes.com |
| Physical Form | Solid | sigmaaldrich.com |
| Storage Temperature | -20°C, under inert atmosphere | sigmaaldrich.com |
| Number of H-bond Acceptors | 2 | ambeed.com |
| Number of H-bond Donors | 2 | ambeed.com |
| Number of Rotatable Bonds | 2 | ambeed.com |
Structure
2D Structure
Properties
IUPAC Name |
cyclohexylmethylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO2/c9-8(10)6-7-4-2-1-3-5-7/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYXWXRMARWJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1CCCCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449965 | |
| Record name | Cyclohexylmethylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27762-64-7 | |
| Record name | Cyclohexylmethylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cyclohexylmethyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cyclohexylmethylboronic Acid and Derivatives
Established Synthetic Pathways to Cyclohexylmethylboronic Acid
The synthesis of alkylboronic acids like this compound is centered on the efficient formation of a carbon-boron (C-B) bond. The two most prominent strategies for creating this bond are the reaction of organometallic reagents with borate (B1201080) esters and the hydroboration of alkenes.
The formation of the C(sp³)–B bond for this compound is predominantly achieved through two robust methodologies:
The Grignard Reaction: A classic and widely used method involves the reaction of a Grignard reagent with a trialkyl borate. orgsyn.orgborates.today In this approach, cyclohexylmethylmagnesium halide (e.g., bromide or chloride) is prepared from the corresponding cyclohexylmethyl halide and magnesium metal. This organometallic compound then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. google.comgoogle.com A subsequent acidic hydrolysis step cleaves the borate ester to yield the final boronic acid. borates.today This method is one of the most convenient and well-established pathways, utilizing relatively inexpensive starting materials. orgsyn.org
Hydroboration of Alkenes: An alternative and powerful route is the hydroboration of an appropriate alkene. numberanalytics.com This reaction involves the addition of a borane (B79455) reagent across the double bond of an alkene. numberanalytics.comthieme-connect.com For the synthesis of this compound, the precursor would be methylenecyclohexane. The addition of a borane, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), to the alkene forms a trialkylborane intermediate. This intermediate is then oxidized to furnish the desired boronic acid or its ester. This method is highly valued for its efficiency and is a cornerstone of organoboron chemistry. numberanalytics.com
The successful synthesis of this compound relies on carefully chosen reagents and controlled reaction conditions, which differ significantly between the Grignard and hydroboration pathways.
For the Grignard-based synthesis , the reaction is typically conducted in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. google.com A critical parameter is the reaction temperature; the addition of the Grignard reagent to the trialkyl borate is often performed at very low temperatures, such as -78 °C, to prevent over-addition, where the Grignard reagent adds more than once to the boron center. google.com Following the initial addition, the reaction mixture is subjected to acidic work-up to hydrolyze the resulting boronate ester. orgsyn.org
The hydroboration pathway utilizes different sets of reagents. A common borane source is the borane-dimethyl sulfide (B99878) complex (BH₃·DMS) or BH₃·THF. thieme-connect.deorganic-chemistry.org The reaction can be performed with various hydroborating agents, and the choice can influence the reaction's selectivity. For instance, using diisopinocampheylborane, which is prepared from α-pinene and BH₃·DMS, is particularly effective for sterically hindered alkenes. thieme-connect.de The reaction is typically carried out in THF at 0°C, followed by further steps to convert the resulting organoborane into the boronic acid or a boronate ester derivative. thieme-connect.de
Table 1: Comparison of Synthetic Conditions for this compound
| Parameter | Grignard Method | Hydroboration Method |
| Key Reagents | Cyclohexylmethylmagnesium halide, Trialkyl borate (e.g., B(OMe)₃) orgsyn.orgborates.today | Methylenecyclohexane, Borane reagent (e.g., BH₃·THF, 9-BBN, Diisopinocampheylborane) thieme-connect.deresearchgate.net |
| Solvent | Ethereal solvents (e.g., THF, Diethyl Ether) google.com | Tetrahydrofuran (THF) thieme-connect.de |
| Temperature | Low temperature (e.g., -78 °C) to ambient temperature google.com | Typically 0 °C to room temperature thieme-connect.de |
| Work-up | Acidic hydrolysis orgsyn.org | Oxidative work-up or reaction with aldehydes/diols thieme-connect.de |
Optimizing reaction parameters is crucial for maximizing the yield and ensuring the purity of the final product. In the Grignard method, careful and slow addition of the Grignard reagent to an excess of the trialkyl borate at low temperatures is the key to preventing the formation of undesired dialkyl- and trialkylborane byproducts from multiple additions. orgsyn.orggoogle.com
For the hydroboration route, the choice of the borane reagent is a primary point of optimization. While simple boranes like BH₃·THF are effective, more sterically hindered reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) can offer superior regioselectivity, exclusively adding to the terminal position of the double bond. researchgate.net This selectivity is vital for ensuring the formation of the desired linear alkylboronic acid without isomeric impurities.
A significant challenge in the synthesis of alkylboronic acids is their propensity to dehydrate and form cyclic trimers known as boroxines. orgsyn.org This can complicate purification and characterization. To obtain the pure boronic acid, purification methods like recrystallization from hot water can be employed, followed by careful drying under vacuum to remove water without promoting boroxine (B1236090) formation. orgsyn.org
Synthesis of this compound Derivatives
Derivatization of this compound can be achieved by either modifying the cyclohexyl ring system before the boronic acid is formed or by chemical transformation of the boronic acid functionality itself.
Introducing functional groups onto the cyclohexyl ring is typically accomplished by starting with a pre-functionalized precursor molecule. A direct functionalization of the cyclohexyl ring on this compound is often difficult and may lack selectivity. A more controlled and common strategy is to begin with a cyclohexyl derivative that already contains the desired functionality and then construct the boronic acid moiety.
An example of this approach is the synthesis of 4,4-(Ethylenedioxy)this compound pinacol (B44631) ester. thieme-connect.de The synthesis starts with 4-methylenecyclohexanone (B1296799) ethylene (B1197577) ketal, a molecule where the cyclohexyl ring is functionalized with a protected ketone (a ketal). thieme-connect.de This functionalized alkene is then subjected to hydroboration using diisopinocampheylborane. thieme-connect.de The resulting organoborane intermediate is further treated to yield the desired boronate ester, preserving the ketal functionality on the ring. thieme-connect.de This demonstrates a powerful strategy where complex functionality is carried through the C-B bond-forming reaction sequence.
The boronic acid group, -B(OH)₂, is a versatile functional handle that can be readily converted into other boron-containing groups, often to enhance stability or modify reactivity. numberanalytics.com
A very common modification is the formation of boronate esters . Boronic acids react reversibly with diols to form five- or six-membered cyclic esters. sigmaaldrich.com This is frequently done to protect the boronic acid or to facilitate purification, as esters are often more stable and less polar than the corresponding acids, making them amenable to techniques like column chromatography. sigmaaldrich.com For instance, reaction with pinacol (2,3-dimethyl-2,3-butanediol) yields a stable pinacol boronate ester. thieme-connect.de This transformation is illustrated in the synthesis of 4,4-(Ethylenedioxy)this compound pinacol ester. thieme-connect.de
Another important class of derivatives is the potassium organotrifluoroborate salts (R-BF₃K). These salts are typically crystalline, air-stable solids that are often easier to handle and purify than the parent boronic acids. sigmaaldrich.com Potassium cyclohexylmethyltrifluoroborate is synthesized by reacting this compound with potassium hydrogen fluoride (B91410) (KHF₂). These trifluoroborate salts serve as robust and effective partners in various cross-coupling reactions.
Table 2: Common Derivatives of this compound
| Derivative Class | Reagent(s) for Formation | Key Properties |
| Boronate Esters | Diols (e.g., Pinacol, Ethylene Glycol) thieme-connect.de | Increased stability, compatible with chromatography sigmaaldrich.com |
| Potassium Trifluoroborate Salts | Potassium Hydrogen Fluoride (KHF₂) | Crystalline, air- and moisture-stable solids sigmaaldrich.com |
Stereoselective Synthesis Approaches
The synthesis of specific stereoisomers of this compound and its derivatives is a significant challenge in organic chemistry, as the spatial arrangement of atoms is crucial for determining the molecule's properties and biological activity. upol.cz Stereoselective synthesis aims to produce a single, desired stereoisomer from a mixture of possibilities. upol.cz General strategies for achieving stereoselectivity, which can be applied to the synthesis of chiral this compound derivatives, include the use of a chiral pool, chiral auxiliaries, or enantioselective catalysis. ethz.ch
Chiral Pool Synthesis: This approach utilizes enantiomerically enriched starting materials, such as those derived from natural products like amino acids or sugars, to introduce the desired stereochemistry. ethz.ch For this compound, this would involve starting with a chiral cyclohexyl-containing precursor.
Chiral Auxiliaries: An enantiopure auxiliary group can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. ethz.ch After establishing the desired stereocenter, the auxiliary is removed and can often be recycled. ethz.ch
Enantioselective Catalysis: This advanced method uses a chiral catalyst to control the formation of new stereocenters. ethz.ch The catalyst, being chiral, creates a diastereomeric transition state that favors the formation of one enantiomer over the other. frontiersin.org While highly efficient, developing a "general" catalyst is difficult, and optimization is often required for each specific substrate. ethz.ch
A common method for preparing cyclic α-amino acids in a stereoselective manner is the Strecker reaction, which involves using cyclic ketones as starting materials. nih.gov This methodology, while applied to different compounds, highlights a potential strategy for creating stereocenters in cyclic systems that could be adapted for this compound derivatives. nih.gov Lewis acid-catalyzed rearrangement reactions have also been shown to be highly stereoselective in producing substituted tetrahydrofurans, demonstrating a method for controlling stereochemistry in cyclic compounds that depends on reaction conditions like temperature. purdue.edu
Advanced Synthetic Techniques and Innovations
Recent advancements in chemical synthesis have introduced more efficient, scalable, and environmentally friendly methods. These innovations are applicable to the production of this compound and its derivatives.
Catalytic Approaches in this compound Synthesis
Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. nih.gov
The primary method for synthesizing this compound and its derivatives is the palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction forms a carbon-carbon bond by coupling the boronic acid with an aryl or vinyl halide. The general mechanism involves three key steps:
Oxidative Addition: The palladium catalyst reacts with the halide.
Transmetalation: The organic group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The final carbon-carbon bond is formed, regenerating the palladium catalyst.
Research has shown the versatility of this method, with various catalysts, bases, and solvents being used to optimize reaction yields and purity for different substrates. For example, the use of palladium acetate (B1210297) with n-butylbis(1-adamantyl)phosphine (Catacxium A) as a catalyst and potassium carbonate as a base in a 1,4-Dioxane/Water solvent system has been reported to achieve significant yields.
Beyond traditional palladium catalysis, metal-free borylation strategies are emerging as a promising alternative, demonstrating high yields for the synthesis of bicyclic boronates. These methods, often promoted by bulky organic bases, avoid the need for metal catalysts and represent a greener approach to synthesis.
Table 1: Comparative Analysis of Preparation Methods
| Method | Catalyst/Base | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(0) complexes; Carbonate bases | 80–140 °C, 12–24 h, inert atmosphere | 11% to 66.7% (varies by substrate) | Well-established, versatile, scalable | Requires palladium, sometimes long reaction times, purification steps |
| Metal-Free Borylation | Bulky organic bases | Room temperature to mild heating, metal-free | Up to 95% (for bicyclic boronates) | Avoids metal catalysts, good functional group compatibility | More specific to certain structures; may require adaptation for this compound |
Flow Chemistry and Continuous Processing in Synthesis
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch chemistry. vapourtec.com In this technique, chemical reactions are run in a continuously flowing stream through a reactor, rather than in a static vessel. vapourtec.com This approach offers numerous advantages, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, faster reaction optimization, and easier scalability. mdpi.comeuropa.eu
A notable innovation is the development of a simple continuous flow setup for the multigram-scale synthesis of boronic acids using organolithium chemistry. organic-chemistry.org This system combines flash chemistry, with reaction times of less than a second, and high throughput, capable of producing around 60 grams per hour. organic-chemistry.org The setup utilizes commercially available equipment and allows for precise temperature control and efficient mixing, yielding boronic acids in high purity without extensive optimization. organic-chemistry.org This scalable method is suitable for both small-scale medicinal chemistry and larger-scale development studies. organic-chemistry.org The principles of flow chemistry are also being applied to the synthesis of a wide range of materials, including polymers and energetic materials, highlighting its broad applicability. europa.euresearch.csiro.au
Green Chemistry Principles in Synthetic Design
Green chemistry is a philosophy that encourages the design of products and processes that minimize the use and generation of hazardous substances. sigmaaldrich.comresearchgate.net Developed by Paul Anastas and John Warner, the 12 principles of green chemistry provide a framework for creating more sustainable chemical syntheses. sigmaaldrich.com
Table 2: Application of Green Chemistry Principles to this compound Synthesis
| Principle | Description | Application in Synthesis |
|---|---|---|
| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. sigmaaldrich.comacs.org | Optimizing reactions to maximize yield and minimize byproducts. |
| 2. Atom Economy | Synthetic methods should maximize the incorporation of all materials used into the final product. sigmaaldrich.comacs.org | Choosing reactions with high atom economy, such as certain catalytic cycles, over those that generate significant stoichiometric waste. |
| 3. Less Hazardous Syntheses | Design syntheses to use and generate substances with little or no toxicity. sigmaaldrich.com | Employing metal-free borylation to avoid potentially toxic heavy metal catalysts. |
| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. sigmaaldrich.com | This principle relates to the final product's application rather than its synthesis. |
| 5. Safer Solvents & Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents. If used, they should be innocuous. sigmaaldrich.com | Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives or exploring solvent-free reaction conditions. researchgate.net |
| 6. Design for Energy Efficiency | Minimize energy requirements. Syntheses should be conducted at ambient temperature and pressure. acs.org | Using energy-efficient techniques like microwave-assisted synthesis, which can reduce reaction times, or developing catalysts that operate under milder conditions. acs.org |
| 7. Use of Renewable Feedstocks | Use renewable rather than depleting raw materials whenever technically and economically practicable. sigmaaldrich.com | Exploring bio-based starting materials for the cyclohexyl moiety. |
| 8. Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., protecting groups) to reduce steps, reagents, and waste. sigmaaldrich.comacs.org | Designing synthetic routes that avoid protection and deprotection steps. |
| 9. Catalysis | Catalytic reagents (highly selective) are superior to stoichiometric reagents. sigmaaldrich.com | Utilizing catalytic methods like Suzuki coupling or metal-free borylation which use small amounts of a catalyst that is regenerated. |
| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. sigmaaldrich.com | This principle relates to the lifecycle of the final product. |
| 11. Real-time Analysis | Develop analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. sigmaaldrich.com | Implementing in-line analysis in flow chemistry setups to monitor reaction progress and prevent runaway reactions or byproduct formation. |
| 12. Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. sigmaaldrich.comunirioja.es | Using flow chemistry to handle hazardous reagents or exothermic reactions more safely by minimizing the amount of material reacting at one time. europa.eu |
By integrating these advanced catalytic, flow, and green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more sustainable, aligning with the goals of modern chemical manufacturing. rroij.com
Applications of Cyclohexylmethylboronic Acid in Organic Transformations
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of synthetic chemistry, and cyclohexylmethylboronic acid is a competent partner in several of these powerful transformations. Its reactivity is defined by the C(sp³)–B bond, which allows the transfer of the cyclohexylmethyl group to a catalytic cycle.
The Suzuki-Miyaura coupling is arguably the most significant application of this compound. This palladium-catalyzed reaction facilitates the formation of a C(sp³)–C(sp²) or C(sp³)–C(sp³) bond by coupling the alkylboronic acid with an organohalide or triflate. fishersci.es While initially developed for aryl and vinylboronic acids, the reaction has been adapted for use with alkylboronic acids, though not without challenges. organic-chemistry.org
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetallation, and reductive elimination. libretexts.orgyonedalabs.com
Oxidative Addition : A low-valent palladium(0) complex reacts with an organic halide (R-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. libretexts.org This step is often the rate-determining step in the cycle. libretexts.org
Transmetallation : This crucial step involves the transfer of the organic group—in this case, the cyclohexylmethyl group—from the boron atom to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base. organic-chemistry.org The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which facilitates the transfer of the cyclohexylmethyl group to the palladium complex, displacing the halide. organic-chemistry.orgresearchgate.net Detailed mechanistic studies have focused on the structure of the intermediates in this step, confirming the role of the boronate in productive catalysis. rsc.org
Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired carbon-carbon bond in the final product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. libretexts.org
A significant mechanistic challenge specific to the use of sp³-hybridized boronic acids like this compound, which possess β-hydrogens, is the potential for a competing side reaction known as β-hydride elimination from the alkylpalladium(II) intermediate. This process leads to the formation of an alkene and a palladium-hydride species, reducing the yield of the desired cross-coupled product. rsc.org
The utility of this compound in Suzuki-Miyaura coupling extends to a variety of substrates, though with certain limitations.
Scope:
Electrophiles : It can be successfully coupled with a wide range of aryl and vinyl halides (bromides and iodides) and triflates. fishersci.es With the development of more active catalysts, even less reactive aryl chlorides can be used as coupling partners. nih.govlibretexts.org
Functional Group Tolerance : A key advantage of the Suzuki-Miyaura reaction is its high tolerance for a wide array of functional groups on either coupling partner, owing to the mild reaction conditions typically employed. nih.gov
Limitations:
Steric Hindrance : Coupling with highly substituted or sterically hindered aryl halides, such as di-ortho-substituted systems, can be extremely challenging and may result in low yields. rsc.org
Protodeboronation : Boronic acids, including this compound, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, especially under the basic reaction conditions. nih.gov This reduces the amount of nucleophile available for the desired coupling. To overcome this, more stable derivatives such as potassium cyclohexylmethyltrifluoroborate can be used, which are less prone to this side reaction. nih.gov
β-Hydride Elimination : As mentioned, this is a major competing pathway for alkylboronic acids and can lead to reduced yields and the formation of byproducts. rsc.org Careful selection of ligands and reaction conditions is crucial to suppress this pathway.
The following table illustrates the scope of Suzuki-Miyaura couplings with secondary alkylboronic acids, which are representative of the reactivity of this compound.
| Alkylboronic Acid/Derivative | Aryl Halide Partner | Catalyst System (Pd/Ligand) | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclohexylboronic acid | 2,4,6-Triisopropylphenyl bromide | Pd₂(dba)₃ / AntPhos | K₃PO₄ | 91 | rsc.org |
| Cyclopentylboronic acid | 1-Bromo-2,6-dimethylbenzene | Pd(OAc)₂ / AntPhos | K₃PO₄ | 92 | rsc.org |
| Potassium Cyclohexyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 97 | nih.gov |
| Potassium Cyclopentyltrifluoroborate | 2-Bromopyridine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 91 | nih.gov |
The success of coupling alkylboronic acids like this compound heavily relies on the design of the palladium catalyst's ligand. rsc.org The ligand must stabilize the palladium center and modulate its reactivity to favor the desired reaction pathway. For C(sp³)–C(sp²) couplings, the primary goal of the ligand is to promote rapid reductive elimination while suppressing β-hydride elimination. rsc.orglibretexts.org
Key characteristics of effective ligands include:
Steric Bulk : Large, bulky ligands increase the steric crowding around the palladium center. This favors the reductive elimination step, which relieves this steric strain, over β-hydride elimination. libretexts.org
Electron-Donating Properties : Electron-rich ligands increase the electron density on the palladium atom, which can facilitate the initial oxidative addition step and promote the final reductive elimination. libretexts.org
Several classes of phosphine (B1218219) ligands have been developed that meet these criteria and show high efficacy in alkyl Suzuki-Miyaura couplings.
| Ligand Name | Ligand Class | Key Features & Applications | Reference |
|---|---|---|---|
| SPhos / XPhos | Dialkylbiaryl phosphines | Highly bulky and electron-rich. Effective for coupling sterically hindered aryl chlorides and bromides. | nih.gov |
| AntPhos | Biaryl phosphine | Features a rigid backbone that disfavors the geometry required for β-hydride elimination. Excellent for extremely sterically demanding aryl-alkyl couplings. | rsc.org |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Alkylphosphine | One of the earliest examples of a bulky, electron-rich ligand used for challenging couplings, including aryl chlorides. | princeton.edu |
| RuPhos | Dialkylbiaryl phosphine | A versatile and highly active ligand for a broad range of substrates, including heteroaryl trifluoroborates. | nih.gov |
The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C–N and C–O bonds. organic-chemistry.orgrsc.org The reaction involves the oxidative coupling of an organoboronic acid with an amine or alcohol nucleophile. organic-chemistry.org Unlike the palladium-catalyzed Suzuki reaction, the Chan-Lam coupling often proceeds under mild conditions, sometimes at room temperature and open to the air, using oxygen as the terminal oxidant. organic-chemistry.orgresearchgate.net
The general mechanism involves the interaction of a Cu(II) salt with the boronic acid and the heteroatom nucleophile. The reaction is believed to proceed through a Cu(III) intermediate, from which reductive elimination forms the desired C-heteroatom bond and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle. organic-chemistry.orgacs.org
While highly effective for arylboronic acids, the scope of the Chan-Lam coupling using alkylboronic acids like this compound is significantly more limited. researchgate.netacs.org The use of simple alkylboronic acids is reported much less frequently, and the yields can be variable. This limitation restricts the widespread application of this compound for the direct formation of cyclohexylmethylamines or ethers via this method.
The Liebeskind-Srogl coupling is a mechanistically distinct cross-coupling reaction that forms carbon-carbon bonds by reacting a thioester with an organoboronic acid. nih.gov This transformation is catalyzed by palladium but requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), to function as a co-catalyst. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is that it proceeds under neutral, base-free conditions, making it suitable for substrates with base-sensitive functional groups. organic-chemistry.org
The mechanism involves the oxidative addition of the palladium(0) catalyst to the C–S bond of the thioester, followed by transmetallation of the organic group from the copper(I) carboxylate/boronic acid adduct to the palladium center. Reductive elimination then yields a ketone product. nih.govorganic-chemistry.org
Similar to the Chan-Lam reaction, the Liebeskind-Srogl coupling is well-established for aryl- and vinylboronic acids. wur.nl While the reaction is applicable to a range of nucleophilic organometallic reagents, its application with alkylboronic acids such as this compound is less common and not as broadly developed. The successful application would depend on the specific thioester substrate and optimization of reaction conditions to favor the desired coupling over potential side reactions. researchgate.net
Suzuki-Miyaura Coupling with this compound
Conjugate Addition Reactions
Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. numberanalytics.com Boronic acids, including this compound, can serve as the nucleophilic partner in these reactions, typically activated by a transition metal catalyst.
Rhodium-catalyzed conjugate additions of boronic acids to enones represent a significant application. organic-chemistry.org These reactions can proceed under mild conditions, often in a mixture of dioxane and water at room temperature. organic-chemistry.org The choice of catalyst and base is crucial for the reaction's success, with combinations like [(cod)2Rh]BF4 and Ba(OH)2 proving effective. organic-chemistry.org The reaction is sensitive to both electronic and steric factors of the participating boronic acid. organic-chemistry.org
Iron, being an inexpensive and non-toxic transition metal, is also used to catalyze the conjugate addition of organoboron reagents. mdpi.com For instance, iron(III) chloride (FeCl₃·6H₂O) combined with a water-soluble bipyridyl ligand can catalyze the addition of aryl iodides to activated alkenes in an aqueous medium, showcasing a move towards more environmentally benign synthetic methods. mdpi.com
A notable application is the stereoselective tandem sequence involving a rhodium(I)-catalyzed conjugate addition of a boronic acid to an enone, followed by an intramolecular Michael cyclization. This process allows for the synthesis of complex structures like 1,2,3-trisubstituted indans with high regio- and diastereoselectivity. organic-chemistry.org
Table 1: Catalytic Systems for Conjugate Addition of Boronic Acids
| Catalyst System | Base | Solvent | Temperature | Substrate Scope | Ref. |
|---|---|---|---|---|---|
| [(cod)₂Rh]BF₄ | Ba(OH)₂ | Dioxane/Water | Room Temp. | Enones | organic-chemistry.org |
Homologation Reactions
Homologation reactions are chemical processes that extend a carbon chain by a single repeating unit, most commonly a methylene (B1212753) (-CH₂) group. uniroma1.it In the context of boronic acids, the Matteson homologation is a key transformation. This reaction involves the use of a carbenoid reagent to induce a stereospecific 1,2-metallate rearrangement, effectively inserting a carbon atom into a carbon-boron bond. nih.gov
This methodology allows for the conversion of boronic esters into their next higher homologs with a high degree of stereocontrol. u-tokyo.ac.jp A modern approach to homologation involves the palladium-catalyzed reaction of arylboronic acids with halomethylboronic acid pinacol (B44631) esters (Bpin). nih.gov This process functions as a formal C1 insertion to produce benzyl (B1604629) Bpin products without the need for stoichiometric organometallic reagents. nih.gov The reaction is facilitated by an α-boryl effect that enhances the oxidative addition of the palladium catalyst to the halomethylboronic ester. nih.gov
Table 2: Key Features of Boronic Acid Homologation
| Homologation Method | Key Reagent/Catalyst | Key Transformation | Significance | Ref. |
|---|---|---|---|---|
| Matteson Homologation | Carbenoid (e.g., LiCHCl₂) | R-B(OR)₂ → R-CH₂-B(OR)₂ | Stereospecific one-carbon insertion | nih.govu-tokyo.ac.jp |
C-H Activation and Functionalization
The direct functionalization of otherwise inert C-H bonds is a powerful strategy in organic synthesis, enhancing atom and step economy. sigmaaldrich.com this compound and its precursors can be involved in or synthesized via such reactions.
In directed C-H borylation, a functional group on the substrate guides a catalyst to a specific C-H bond, leading to the formation of a carbon-boron bond with high regioselectivity. rsc.orgrsc.org This contrasts with non-directed borylations where selectivity is often governed by sterics. rsc.org Various directing groups, including Lewis basic functionalities that can coordinate to a metal center, are employed to achieve this control. sigmaaldrich.com
For example, iridium-catalyzed systems are widely used for the borylation of C(sp²)-H and C(sp³)-H bonds. rsc.org The directing group enforces proximity between the catalyst and the target C-H bond, facilitating its cleavage and subsequent borylation. sigmaaldrich.com This method provides access to functionalized organoboranes that are valuable intermediates for further transformations. rsc.orgnih.gov
Metal-catalyzed C-H functionalization encompasses a broad range of reactions where a transition metal activates a C-H bond, enabling its conversion into a new functional group. researchgate.net These reactions can be guided by a directing group to ensure site-selectivity. dmaiti.comsioc-journal.cn The process typically involves the formation of a cyclometallated intermediate. sigmaaldrich.comrsc.org
Palladium is a common catalyst for these transformations, often facilitating reactions at positions that lead to the formation of stable five- or six-membered metallacycles. sigmaaldrich.com The development of dual catalytic systems, combining metal-catalyzed C-H activation with other catalytic modes like photoredox catalysis, has expanded the scope and applicability of these reactions, often allowing them to proceed under milder conditions. beilstein-journals.org
Table 3: Comparison of C-H Borylation Strategies
| Strategy | Guiding Principle | Common Catalysts | Key Advantage | Ref. |
|---|---|---|---|---|
| Directed C-H Borylation | Directing group on substrate | Iridium, Palladium | High regioselectivity at a specific site | sigmaaldrich.comrsc.orgrsc.org |
Electrophilic Allyl Shifts
An allylic shift, or allylic rearrangement, is a reaction where a double bond moves to an adjacent position during a substitution reaction. wikipedia.org This occurs via an allyl intermediate. wikipedia.org In the context of boronic acid chemistry, while direct examples involving this compound are specific, the principles apply to related organoboron compounds.
Carbocation rearrangements, such as hydride and alkyl shifts, are fundamental processes that can occur during reactions involving carbocation intermediates, like the Sₙ1 reaction. masterorganicchemistry.commasterorganicchemistry.com If a less stable carbocation can rearrange to a more stable one, this pathway is often favored. masterorganicchemistry.com For instance, an alkyl shift can occur if it leads to a more stable carbocation, such as a tertiary carbocation from a secondary one, especially when a quaternary carbon is adjacent to the carbocation center. masterorganicchemistry.com These principles are relevant in reactions where organoboron compounds might be generated or react via carbocationic intermediates.
Role in Cycloaddition Reactions
Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, with the most famous example being the Diels-Alder reaction. msu.eduuc.pt These reactions are highly valuable for constructing six-membered rings with excellent control over stereochemistry. uc.pt
While boronic acids themselves are not the typical dienes or dienophiles, they can be incorporated into substrates that then participate in cycloadditions. For example, a molecule containing a boronic acid moiety could be designed to undergo an intramolecular Diels-Alder reaction. Furthermore, the products of cycloaddition reactions can be substrates for transformations involving boronic acids, such as Suzuki-Miyaura coupling.
The development of asymmetric organocatalysis has also been applied to [4+3] cycloaddition reactions, expanding the toolkit for forming seven-membered rings with high enantiomeric enrichment. nih.gov The polar nature of some cycloadditions, particularly those involving nitroalkenes, can influence the reaction mechanism, sometimes proceeding through a stepwise, zwitterionic pathway rather than a concerted one. mdpi.com
Catalytic Applications Involving Cyclohexylmethylboronic Acid
Lewis Acid Catalysis
The primary catalytic function of boronic acids, including Cyclohexylmethylboronic Acid, stems from their nature as Lewis acids—species that can accept an electron pair. nih.gov This capability allows them to activate substrates, typically by coordinating to a lone pair on an electronegative atom like oxygen. nih.gov Despite having hydroxyl groups, which might suggest Brønsted acidity (proton donation), organoboron compounds almost exclusively function as Lewis acids in catalytic contexts. nih.gov
The mechanism of Lewis acid catalysis by a boronic acid involves the reversible formation of a complex between the boron atom and the substrate. This interaction enhances the substrate's reactivity. A key area where this is demonstrated is in dehydration reactions, such as the formation of amides from carboxylic acids and amines, or the condensation of α-hydroxycarboxylic acids. nih.govnih.gov
Research has shown that primary alkylboronic acids are particularly effective catalysts for the dehydrative amide condensation of α-hydroxycarboxylic acids. nih.gov In a comparative study, primary alkylboronic acids like methylboronic acid and butylboronic acid demonstrated significantly higher catalytic activity for this transformation than commonly used arylboronic acids. nih.gov Given that this compound is also a primary alkylboronic acid, it is expected to exhibit similar high activity in this type of reaction. The process involves the boronic acid activating the carboxylic acid group, facilitating nucleophilic attack by the amine and subsequent dehydration.
Table 1: Comparison of Alkylboronic vs. Arylboronic Acid Catalysis in Dehydrative Amide Condensation Data derived from a study on the dehydrative condensation of α-hydroxycarboxylic acids, illustrating the superior performance of primary alkylboronic acids. nih.gov
| Catalyst Type | Example Catalyst | Reaction Time (h) | Yield (%) |
| Alkylboronic Acid | n-Butylboronic Acid | 3 | 91 |
| Alkylboronic Acid | Methylboronic Acid | 3 | 89 |
| Arylboronic Acid | Phenylboronic Acid | 24 | 26 |
| Arylboronic Acid | 3,5-Bis(trifluoromethyl)phenylboronic Acid | 24 | 76 |
This catalytic activation is crucial for promoting reactions that would otherwise require harsh conditions or stoichiometric activating agents, thus offering a milder, more atom-economical pathway. researchgate.net
For a catalyst to induce enantioselectivity, it must be chiral. This compound is an achiral molecule and, therefore, cannot function as an enantioselective catalyst on its own.
However, the boronic acid moiety is utilized in the design of sophisticated chiral catalysts. In such cases, the boronic acid group is incorporated into a larger, chiral molecular framework. For instance, researchers have developed bifunctional catalysts for asymmetric aldol (B89426) reactions based on homologous pyrroline-2-alkylboronic acids. worktribe.com In these systems, the boronic acid acts as a Lewis acid site to bind and activate a substrate, while the chiral scaffold directs the stereochemical outcome of the reaction. worktribe.com While no studies document the specific use of this compound in such a system, it is theoretically possible to incorporate it into a chiral ligand structure to create a catalyst for asymmetric transformations.
Brønsted Acid Catalysis (Indirect Role/Derivative Involvement)
While boronic acids are fundamentally Lewis acids, they can play an indirect role in Brønsted acid catalysis. nih.govnih.gov This typically occurs through the interaction of the boronic acid with other components in the reaction mixture, leading to the in-situ generation of a strong Brønsted acid. nih.gov
A notable example is the reaction of boronic acids with the solvent hexafluoroisopropanol (HFIP). The covalent assembly of the boronic acid with HFIP can generate a strong Brønsted acid, which then becomes the primary catalytic species. nih.gov This finding highlights that the catalytic mode of a boronic acid can be highly dependent on the solvent and reaction conditions. Therefore, in a suitable solvent system, this compound could be involved in promoting reactions via an indirect Brønsted acid pathway. nih.gov Another proposed mechanism is Lewis acid-assisted Brønsted acidity, where the boronic acid activates water or other hydroxyl-containing species, increasing their proton-donating ability. nih.gov
Organocatalysis Utilizing Boronic Acid Moieties
Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. Boronic acids fit squarely within this category and are considered an important class of organocatalysts. nih.gov The applications described under Lewis acid catalysis, such as the dehydrative amide condensation, are prime examples of organocatalysis where this compound can serve as the catalyst. nih.gov
The utility of alkylboronic acids as organocatalysts is particularly evident in their ability to activate hydroxyl-containing compounds like alcohols and carboxylic acids. nih.govresearchgate.net By avoiding metals, boronic acid organocatalysts offer advantages in terms of low toxicity and cost, making them attractive for applications in pharmaceutical and materials synthesis. The catalysis proceeds through the formation of reversible covalent adducts (e.g., boronate esters) with the substrate, which activates it for subsequent transformation. nih.gov The high activity of primary alkylboronic acids in certain condensations suggests that this compound is a potentially robust organocatalyst for such reactions. nih.gov
Medicinal Chemistry and Chemical Biology Research with Cyclohexylmethylboronic Acid
Design and Synthesis of Bioactive Molecules Incorporating Cyclohexylmethylboronic Acid
Boronic acids are recognized as valuable building blocks in the synthesis of bioactive molecules, primarily due to their unique chemical properties that allow for versatile bond-forming reactions and interactions with biological targets. nih.govchemrxiv.org
The boronic acid moiety is a key pharmacophore in the design of potent enzyme inhibitors, particularly for proteases. nih.gov Boronic acids can act as transition-state analogs, reversibly forming a stable covalent bond with the catalytic serine, threonine, or cysteine residues in the active site of these enzymes. This interaction mimics the tetrahedral intermediate formed during peptide bond cleavage.
While specific studies on this compound as a protease inhibitor are not widely documented, the principles of boronic acid-based inhibition are well-established. For instance, peptide-boronic acids have been successfully developed as potent inhibitors of flaviviral proteases, such as those from the Zika, West Nile, and dengue viruses, with inhibition constants (K_i values) in the nanomolar range. nih.gov Similarly, boronic acid analogs of existing drugs, like the HIV-1 protease inhibitor darunavir, have demonstrated significantly increased affinity for their targets. nih.govnih.gov The cyclohexylmethyl group in this compound would be expected to interact with the hydrophobic S1 pocket of many proteases, a key determinant of inhibitor specificity.
The modulation of enzyme activity by boronic acid-containing compounds extends beyond simple inhibition. Allosteric modulation, where a molecule binds to a site other than the active site to alter the enzyme's conformation and activity, is another area of interest. drugdesign.org The design of specific boronic acid-containing molecules for allosteric modulation is an active area of research.
Table 1: Examples of Boronic Acid-Based Protease Inhibitors
| Inhibitor Class | Target Enzyme | Mechanism of Action |
| Peptide-boronic acids | Flaviviral Proteases (e.g., Zika, Dengue) | Covalent-reversible inhibition of serine protease |
| Bortezomib | 26S Proteasome | Covalent-reversible inhibition of threonine protease |
| Vaborbactam | β-Lactamases | Covalent-reversible inhibition of serine β-lactamases |
| Phenylboronic acid derivatives | HIV-1 Protease | Noncovalent and covalent interactions with active site |
Molecular probes are essential tools for visualizing and understanding biological processes at the molecular level. nih.gov While there is no specific literature detailing the use of this compound as a molecular probe, the boronic acid functional group has been incorporated into probes for various applications. For instance, fluorescent probes have been designed to detect the presence of boronic acid-containing drugs for applications like boron neutron capture therapy. mdpi.com
Conversely, boronic acids themselves can be used to construct probes. Borinic acid-based fluorogenic probes, which are structurally related to boronic acids, have been developed for the real-time monitoring of hydrogen peroxide in living cells. nih.gov These probes exhibit superior kinetics compared to their boronic acid counterparts, highlighting the potential for fine-tuning the reactivity of the boron center for specific applications. nih.gov The development of probes based on the specific reactivity of the boronic acid moiety towards diols, as found in saccharides, is another area of active research.
Targeted covalent inhibitors (TCIs) are a class of drugs that form a covalent bond with their protein target, leading to prolonged and often irreversible inhibition. nih.govresearchgate.net This approach can offer advantages in terms of potency and duration of action. explorationpub.com Boronic acids are considered reversible covalent inhibitors, forming a covalent bond that can dissociate. nih.gov The electrophilic boron atom acts as a "warhead" that reacts with nucleophilic amino acid residues, such as serine or cysteine, in the target protein's binding site. nih.govresearchgate.net
The design of a TCI involves a "warhead" and a "guidance system" that directs the inhibitor to its specific target. chemrxiv.org While this compound itself has not been highlighted as a specific warhead in the literature, its fundamental structure is relevant. The reactivity of the boronic acid warhead can be tuned to optimize its interaction with the target protein.
Table 2: Common Warheads Used in Targeted Covalent Inhibitors
| Warhead Class | Target Residue(s) | Covalent Interaction Type |
| Acrylamides | Cysteine | Michael Addition |
| Vinyl sulfonamides | Cysteine | Michael Addition |
| Nitriles | Cysteine, Serine | Reversible covalent bond formation |
| Boronic acids | Serine, Threonine | Reversible covalent bond formation |
| Epoxides | Cysteine, Histidine, Lysine | Nucleophilic ring-opening |
Applications in Drug Discovery and Development
The journey from an initial "hit" compound to a viable drug candidate involves rigorous optimization of its pharmacological properties. This compound and its derivatives can be valuable tools in these stages of drug discovery.
Hit-to-lead (H2L) optimization is a critical phase in drug discovery where promising initial "hit" compounds are chemically modified to improve their potency, selectivity, and pharmacokinetic properties. nih.govvichemchemie.comspirochem.com Boronic acids, including structures like this compound, are frequently used as building blocks in this process. chemrxiv.org Their utility in reactions like the Suzuki-Miyaura coupling allows for the rapid synthesis of diverse analogs for biological testing. chemrxiv.org
The cyclohexyl group can be particularly useful in modifying the lipophilicity and metabolic stability of a lead compound, properties that are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The optimization process often involves a design-make-test-analyze (DMTA) cycle, where computational models and experimental data guide the synthesis of new and improved compounds. spirochem.com
Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it provides insights into how the chemical structure of a molecule influences its biological activity. drugdesign.orgnih.gov SAR studies involve systematically modifying different parts of a molecule and observing the effect on its activity. This knowledge is then used to design more potent and selective compounds. researchgate.net
Prodrug Strategies
Prodrug design is a key strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME) profiles. Boronic acids are particularly amenable to prodrug design due to their unique chemical properties. One prominent strategy involves their responsiveness to reactive oxygen species (ROS), which are often found at elevated levels in pathological environments such as tumors.
Boronic acid-based prodrugs can be designed to be inactive until they encounter specific physiological triggers. For instance, the boronic acid moiety can act as a temporary masking group for a pharmacologically active molecule. In the presence of ROS, such as hydrogen peroxide (H₂O₂), the boronic acid can be cleaved, releasing the active drug at the target site. This targeted activation can minimize off-target effects and enhance the therapeutic index of a drug. While this is a well-established strategy for arylboronic acids, specific research detailing the development of this compound into a ROS-activated prodrug is not extensively documented in publicly available literature.
Another approach involves the formation of boronate esters. The boronic acid group can reversibly react with diols to form these esters. This property can be exploited to create prodrugs where the active molecule, containing a diol, is linked to the boronic acid. The stability of this boronate ester can be tuned to release the drug under specific physiological conditions. While the principle is sound, studies specifically demonstrating the synthesis and efficacy of prodrugs derived from this compound are not widely reported.
Interactions with Biological Systems
The biological activity of any compound is fundamentally dictated by its interactions with biological molecules. For boronic acids, these interactions are often characterized by their affinity for specific functional groups present in biomolecules.
Saccharide Binding and Molecular Recognition
A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are abundant in saccharides (sugars). This interaction forms the basis of their use in molecular recognition and sensing applications. The binding affinity and selectivity of a boronic acid for a particular saccharide are influenced by factors such as the pKa of the boronic acid, the pH of the environment, and the stereochemistry of the diol in the sugar.
While general principles of boronic acid-saccharide interactions are well-understood, specific binding constants for this compound with various monosaccharides and glycoproteins have not been extensively published. Such data would be crucial for understanding its potential for applications like glucose sensing or targeting glycosylated proteins, which are often overexpressed on the surface of cancer cells.
Protein Interactions and Target Engagement
Boronic acids have been successfully developed as inhibitors of various enzymes, particularly serine proteases. The boron atom can form a stable, yet reversible, covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site, leading to potent inhibition. The widely used anticancer drug bortezomib, a boronic acid peptide, exemplifies this mechanism by targeting the proteasome.
Identifying the specific protein targets of this compound is a critical step in elucidating its potential pharmacological effects. Techniques such as chemical proteomics could be employed to identify its binding partners within a cell. However, at present, there is a lack of published research specifically identifying the protein targets or detailing the enzyme inhibition profile of this compound.
Modulation of Biological Pathways
By interacting with key proteins or other biomolecules, small molecules can modulate entire biological pathways, leading to therapeutic effects. The potential for this compound to influence critical cellular processes is an area of active interest.
DNA repair pathways are crucial for maintaining genomic integrity, and their dysregulation is a hallmark of cancer. Some therapeutic strategies aim to inhibit DNA repair in cancer cells to enhance the efficacy of DNA-damaging agents. Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that have shown significant success in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. While the broader class of boronic acids is being investigated for various roles in cancer therapy, there is currently no direct evidence in the scientific literature to suggest that this compound modulates DNA repair mechanisms or acts as a PARP inhibitor. A study focused on the activation of the DNA repair enzyme OGG1 utilized this compound as a synthetic reagent, but not as the active molecule under investigation for modulating DNA repair core.ac.uk.
Cellular metabolism is a complex network of interconnected pathways that are often reprogrammed in disease states like cancer. The pentose (B10789219) phosphate (B84403) pathway (PPP), for example, is a key metabolic route that provides precursors for nucleotide synthesis and NADPH for antioxidant defense. Modulating such pathways is a promising therapeutic strategy. Currently, there is no available research that has investigated or demonstrated the effect of this compound on the modulation of metabolic pathways such as glycolysis or the pentose phosphate pathway.
Computational Chemistry in Medicinal Design
Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to investigate and predict the behavior of molecules at an atomic level. nih.gov These in silico techniques accelerate the identification and optimization of potential drug candidates by simulating molecular interactions and predicting biological activity, thereby reducing the time and cost associated with experimental research. nih.gov In the context of this compound and its derivatives, computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations can provide profound insights into their therapeutic potential.
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. mdpi.comnih.gov This technique is crucial for understanding the binding mode of potential drug candidates and for virtual screening of large compound libraries to identify novel active molecules. nih.govmdpi.com For this compound, docking studies could elucidate its binding interactions within the active site of a target enzyme, providing a rational basis for designing more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.govdrugdesign.org By developing QSAR models, medicinal chemists can predict the activity of unsynthesized compounds and prioritize the synthesis of derivatives with enhanced therapeutic properties. mdpi.comdrugdesign.org For a series of this compound analogs, a QSAR study could identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their biological activity, thus guiding the design of more effective compounds.
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. nih.gov These simulations can be used to study the conformational changes of a ligand and its target receptor upon binding, as well as to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. nih.gov MD simulations of a this compound derivative in complex with its target protein could reveal the stability of the interaction and highlight key residues involved in the binding, offering valuable information for lead optimization.
Illustrative Docking Study of this compound Derivatives
To exemplify the application of computational methods, the following table presents hypothetical molecular docking results for a series of this compound derivatives against a putative protein target. This data illustrates the type of information that can be generated from such a study to guide drug design.
Disclaimer: The following data is purely illustrative and does not represent experimentally determined values. It is intended to demonstrate the potential application of molecular docking in the medicinal chemistry research of this compound.
| Compound | Derivative Substitution | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
|---|---|---|---|---|
| This compound | - | -6.5 | 850 | Ser210, His45 |
| Derivative A | 4-fluoro | -7.2 | 320 | Ser210, His45, Tyr120 |
| Derivative B | 3-chloro | -7.8 | 150 | Ser210, His45, Phe340 |
| Derivative C | 4-methoxy | -6.8 | 600 | Ser210, His45 |
| Derivative D | 3,5-difluoro | -8.1 | 95 | Ser210, His45, Tyr120, Val345 |
The hypothetical data in the table suggests that substitutions on the cyclohexyl ring can significantly influence the binding affinity of this compound derivatives. For instance, the introduction of electron-withdrawing groups like fluorine and chlorine at specific positions (Derivatives A, B, and D) leads to lower docking scores and, consequently, higher predicted binding affinities. These in silico findings would suggest that further exploration of halogenated analogs could be a promising strategy for developing more potent inhibitors. The identification of key interacting residues provides a structural basis for these observations and can guide further modifications to optimize ligand-receptor interactions.
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of Cyclohexylmethylboronic Acid. Both proton (¹H) and boron-11 (B1246496) (¹¹B) NMR provide critical information about the molecular framework.
¹H NMR: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the different proton environments in the molecule. The protons of the cyclohexyl ring typically appear as a series of complex multiplets in the upfield region, generally between 0.8 and 1.8 ppm. The methylene (B1212753) protons (CH₂) attached directly to the boron atom are expected to produce a signal, likely a doublet, at a slightly more downfield position, typically around 0.5 to 1.5 ppm. The two hydroxyl protons on the boron atom would appear as a broad singlet, the chemical shift of which is highly dependent on concentration, solvent, and temperature.
¹¹B NMR: As one of the most reliable and efficient methods for the structural elucidation of organoboron compounds, ¹¹B NMR spectroscopy is particularly informative. For tricoordinate boronic acids like this compound, a single, often broad, resonance is anticipated. The chemical shift for alkylboronic acids typically falls within the range of +25 to +35 ppm, with Et₂O·BF₃ used as a common reference standard. This broadness is a result of the quadrupolar nature of the boron nucleus.
Table 1: Predicted ¹H and ¹¹B NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar alkylboronic acids. Actual experimental values may vary based on solvent and other conditions.
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Cyclohexyl (CH, CH₂) | 0.8 - 1.8 | Multiplets |
| ¹H | Methylene (B-CH₂) | 0.5 - 1.5 | Doublet |
| ¹H | Hydroxyl (B-(OH)₂) | Variable | Broad Singlet |
| ¹¹B | Boronic Acid (-B(OH)₂) | 25 - 35 | Broad Singlet |
Mass Spectrometry (MS) Applications
Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural insights through its fragmentation patterns. Due to the nature of the compound, a soft ionization technique such as Electrospray Ionization (ESI) is often preferred to observe the molecular ion or related adducts.
Under electron impact (EI) or other hard ionization techniques, significant fragmentation is expected. The fragmentation of analogous compounds like cyclohexylboronic acid has been studied, revealing that a primary dissociation channel involves the formation of the boron dioxide anion (BO₂⁻) nih.gov. For this compound, the fragmentation pattern would likely be characterized by:
Cleavage of the C-B bond: Loss of the cyclohexylmethyl radical ([M - C₇H₁₃]⁺) would be a probable fragmentation pathway.
Fragmentation of the cyclohexyl ring: A series of peaks corresponding to the loss of CₙH₂ₙ fragments from the cycloalkane ring is characteristic of such structures libretexts.org.
Formation of boron-containing ions: Peaks corresponding to fragments like [B(OH)₂]⁺ and [BO]⁺ are also anticipated.
Table 2: Plausible Mass Fragments for this compound Note: These fragments are predicted based on general fragmentation rules and data from analogous compounds.
| Fragment Ion | Plausible Structure | Description |
| [M]+ | [C₇H₁₅BO₂]+ | Molecular Ion |
| [M - H₂O]+ | [C₇H₁₃BO]+ | Loss of water |
| [M - C₇H₁₃]⁺ | [CH₂BO₂]⁺ | Loss of cyclohexylmethyl radical |
| [BO₂]⁻ | [O=B=O]⁻ | Boron dioxide anion (in negative ion mode) nih.gov |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for analyzing boronic acids. The separation is typically achieved using a C18 stationary phase. Key considerations for the HPLC analysis of boronic acids include:
Mobile Phase pH: To ensure good retention and peak shape, the mobile phase is often acidified (e.g., with formic acid or sulfuric acid) to suppress the ionization of the acidic boronic acid group sigmaaldrich.com.
Hydrolytic Stability: Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines) or interact with diols, which can complicate chromatographic analysis. The mobile phase composition is optimized to maintain the compound in its desired form.
Detection: Due to the lack of a strong chromophore in alkylboronic acids, UV detection at low wavelengths (around 200-210 nm) is typically used. Alternatively, detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers can be employed.
Direct analysis of boronic acids by Gas Chromatography (GC) is generally not feasible due to their low volatility and thermal instability. Therefore, derivatization is a required step to convert this compound into a more volatile and stable form.
Common derivatization strategies include:
Esterification: Reaction with diols, such as pinacol (B44631) or ethylene (B1197577) glycol, to form cyclic boronate esters.
Silylation: Reaction with silylating agents, like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups acs.org.
Once derivatized, the resulting compound can be readily analyzed by GC-MS, which provides excellent separation and definitive identification based on the mass spectrum of the derivative.
Advanced Spectroscopic Methods for Mechanistic Studies
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds. Advanced spectroscopic methods are crucial for investigating the complex mechanisms of these reactions.
In situ spectroscopic techniques, such as ReactIR (FTIR) and process NMR, are used to monitor the reaction in real-time. These methods allow for the observation and characterization of transient intermediates, such as the pre-transmetalation complexes formed between the boronic acid and the palladium catalyst nih.govrsc.org. By tracking the concentration of reactants, intermediates, and products over time, detailed kinetic and mechanistic information can be obtained. These studies are vital for understanding the role of the base, the solvent, and the ligands in activating the alkylboronic acid for the critical transmetalation step in the catalytic cycle nih.govrsc.org.
Theoretical and Computational Studies of Cyclohexylmethylboronic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org Methods such as Density Functional Theory (DFT) are frequently employed to model the electronic structure of boronic acids. acs.org These calculations can determine the geometries of stable conformations and provide data on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is an indicator of a molecule's electron-donating capability, while the LUMO energy relates to its ability to accept electrons. The difference between these two energies, the HOMO-LUMO gap, is a key parameter that reflects the chemical reactivity and kinetic stability of the molecule. nih.gov A larger gap generally implies higher stability. For cyclohexylmethylboronic acid, the aliphatic cyclohexylmethyl group acts as a mild electron-donating group, which influences the electronic properties of the boronic acid moiety.
Furthermore, these calculations can generate electrostatic potential maps, which visualize the charge distribution and highlight the electron-rich and electron-deficient regions of the molecule. In this compound, the boron atom is an electrophilic center, while the oxygen atoms are nucleophilic, a feature that governs its interactions and reactivity.
Table 1: Representative Calculated Electronic Properties for an Alkylboronic Acid This table presents typical data obtained from quantum chemical calculations for a generic alkylboronic acid, as specific values for this compound are not publicly available. The values serve as a scientific illustration of the properties under discussion.
| Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -7.0 eV | Indicates electron-donating ability |
| LUMO Energy | 1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 8.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~2.5 D | Measures polarity and influences intermolecular forces |
Molecular Dynamics Simulations of Interactions
Molecular dynamics (MD) simulations offer a lens into the dynamic behavior of this compound in various environments, such as in solution or interacting with biological macromolecules. acs.org These simulations track the movements of atoms over time, providing a detailed picture of molecular interactions and conformational changes. nih.gov
A significant application of MD for boronic acids is in studying their interactions with proteins, particularly enzymes like serine proteases or β-lactamases, which they are known to inhibit. acs.orgnih.gov Boronic acids can form a reversible covalent bond between their electron-deficient boron atom and a nucleophilic serine residue in the enzyme's active site. acs.orgnih.gov MD simulations can model this binding process, helping to determine the stability of the resulting complex and identify key non-covalent interactions, such as hydrogen bonds and van der Waals forces, that contribute to binding affinity. nih.gov The development of specialized force fields for boron-containing molecules has been crucial for the accuracy of these simulations. nih.govacs.org
Table 2: Illustrative Interaction Parameters from MD Simulations of a Boronic Acid Inhibitor This table provides an example of the type of data that can be extracted from MD simulations of a boronic acid bound to an enzyme active site. The values are representative and for illustrative purposes.
| Interaction Type | Interacting Partner in Enzyme | Average Distance (Å) | Significance in Binding |
|---|---|---|---|
| B-O Covalent Bond | Serine (hydroxyl oxygen) | ~1.5 | Forms the key reversible covalent adduct |
| Hydrogen Bond | Amide backbone of Glycine | ~2.8 | Orients the inhibitor in the active site |
| Hydrogen Bond | Side chain of Asparagine | ~3.0 | Contributes to binding affinity and specificity |
| van der Waals | Hydrophobic pocket residues | Variable | Stabilizes the aliphatic (cyclohexyl) group |
Prediction of Reaction Pathways and Transition States
Computational chemistry is a valuable tool for predicting the mechanisms of chemical reactions involving this compound. acs.org One of the most important reactions for boronic acids is the Suzuki-Miyaura cross-coupling reaction. Theoretical calculations can map the potential energy surface for the entire catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps.
Table 3: Hypothetical Calculated Energy Profile for a Suzuki-Miyaura Coupling Step This table illustrates the kind of data generated when computationally investigating a reaction mechanism. The values are hypothetical for a representative transmetalation step.
| Reaction Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Separated Pd-complex and boronic acid | 0.0 |
| Pre-reaction Complex | Reactants associated before bond changes | -5.0 |
| Transition State | Highest energy structure during C-C bond formation | +15.0 |
| Product Complex | Products associated after reaction | -10.0 |
Future Directions and Emerging Research Areas
Integration into Advanced Materials Science
The ability of boronic acids to form reversible covalent bonds makes them valuable building blocks for dynamic and functional materials.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. Boronic acids are key monomers in the synthesis of certain types of COFs, particularly those with boroxine (B1236090) or boronate ester linkages. researchgate.net The self-condensation of boronic acids can form boroxine rings, while condensation with diols or catechols yields boronate esters. tcichemicals.com These linkages provide a mechanism for error correction during synthesis, which is crucial for achieving the high degree of crystallinity that characterizes COFs. escholarship.org
While arylboronic acids have been predominantly used in COF synthesis, the incorporation of aliphatic boronic acids like Cyclohexylmethylboronic Acid could lead to novel framework topologies and properties. The cyclohexylmethyl group, with its sp³-hybridized carbon framework, can introduce greater three-dimensionality and flexibility compared to planar aromatic linkers. This could result in COFs with unique pore structures, enhanced stability, and different host-guest interaction capabilities. Future research is expected to explore the synthesis of COFs from this compound and similar aliphatic boronic acids to create materials for applications in gas storage, separation, and catalysis.
Novel Catalytic Systems and Applications
The utility of boronic acids extends beyond being passive building blocks; they are also emerging as versatile catalysts in organic synthesis. Organoboron acids are stable, organic-soluble Lewis acids that can catalyze a variety of chemical reactions. nih.gov
The catalytic activity of boronic acids often involves the activation of hydroxyl groups. For example, they can catalyze the formation of amides from carboxylic acids and amines by forming a reactive intermediate with the carboxylic acid. Primary alkylboronic acids have been shown to be highly active catalysts for dehydrative amide condensation. nih.gov
Furthermore, recent advancements in photoredox catalysis have identified alkylboronic acids as valuable precursors for alkyl radicals. nih.govresearchgate.net Although their high oxidation potentials have been a limitation, methods are being developed to modulate these potentials, allowing them to participate in a wide range of alkylation reactions under mild, visible-light-induced conditions. nih.gov this compound could, therefore, find application as a catalyst or reagent in novel carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki-Miyaura cross-couplings. mdpi.com
Expansion in Medicinal Chemistry and Chemical Biology
Boronic acids have gained significant traction in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use. Their ability to form reversible covalent bonds with diols is key to their biological activity, allowing them to target glycoproteins and enzyme active sites.
While the focus has largely been on arylboronic acids, the unique properties of alkylboronic acids are being increasingly recognized. Phenylboronic acid and its derivatives have been investigated for their potential in targeted cancer therapy due to their ability to bind to sialic acid residues that are overexpressed on the surface of cancer cells. nih.gov The development of novel therapeutic strategies for complex diseases like glioblastoma is an active area of research. nih.gov
The cyclohexylmethyl group of this compound offers a distinct lipophilic profile compared to aromatic systems, which could influence its pharmacokinetic and pharmacodynamic properties. This may lead to improved cell membrane permeability and different target specificities. Future research will likely explore the potential of this compound and other aliphatic boronic acids as inhibitors for new classes of enzymes or as modulators of biological pathways that are not effectively targeted by existing arylboronic acid-based drugs.
The ability of boronic acids to bind to cell surface glycans also makes them attractive candidates for the development of diagnostic and imaging agents. By conjugating a boronic acid moiety to a fluorescent dye, a radionuclide, or a contrast agent, it is possible to create probes that can selectively target and visualize specific cell types or tissues. The development of molecular imaging probes and contrast agents is a rapidly advancing field. mdpi.com Future work may involve incorporating this compound into such systems to develop new tools for disease diagnosis and monitoring.
Sustainable and Scalable Synthetic Methodologies
As the potential applications of this compound expand, the need for efficient, environmentally friendly, and scalable synthetic methods will become increasingly important. The principles of green chemistry are being applied to develop more sustainable routes to valuable chemical compounds.
Q & A
Q. What are the standard methods for synthesizing Cyclohexylmethylboronic Acid, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via cross-coupling reactions involving cyclohexylmethyl precursors and boron-containing reagents. Key steps include:
- Starting materials : Cyclohexylmethyl halides or triflates reacted with boronate esters under palladium catalysis .
- Reaction optimization : Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) enhances reaction rates and yields compared to traditional heating .
- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves purity (>97% achievable) . Yield is highly sensitive to anhydrous conditions and catalyst loading (1–5 mol% Pd(PPh₃)₄ recommended) .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should researchers expect?
- ¹H/¹³C NMR : Look for the cyclohexyl methylene protons (δ 1.2–1.8 ppm, multiplet) and boronic acid protons (δ ~7.5 ppm in DMSO-d₆) .
- FT-IR : B-O stretching at ~1340 cm⁻¹ and B-C vibrations near 680 cm⁻¹ confirm boronic acid functionality .
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z corresponding to C₇H₁₃BO₂⁺ (exact mass: 140.11 g/mol) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound with sterically hindered electrophiles?
- Catalyst selection : Bulky ligands like SPhos or XPhos improve coupling efficiency with ortho-substituted aryl halides by reducing steric hindrance .
- Solvent systems : Use toluene/water mixtures (3:1) with K₂CO₃ as the base to enhance solubility of hydrophobic substrates .
- Temperature control : Prolonged heating (12–24 hr at 90°C) may be required for electron-deficient or bulky partners .
Q. What strategies mitigate the hydrolytic instability of this compound in aqueous reaction environments?
- Protection/deprotection : Convert to the more stable trifluoroborate salt (K⁺[C₇H₁₂BF₃]⁻) during storage; regenerate the boronic acid in situ using mild acid .
- Low-temperature storage : Store at 0–6°C under inert gas (Ar/N₂) to prevent decomposition .
- Lyophilization : Freeze-drying aqueous solutions preserves activity for >6 months .
Data Analysis and Methodological Challenges
Q. How should researchers address contradictions in reported catalytic efficiencies of this compound across different studies?
- Control experiments : Replicate studies under identical conditions (solvent, catalyst, temperature) to isolate variables .
- Meta-analysis : Compare substrate scope, purity thresholds (>95% required), and quantification methods (e.g., HPLC vs. NMR yields) .
- Computational modeling : Use DFT calculations to predict reactivity trends with specific electrophiles, accounting for steric/electronic effects .
Q. What are the emerging applications of this compound in targeted drug delivery systems?
- Bioconjugation : Covalent attachment to monoclonal antibodies via boronate esters enables pH-sensitive drug release in tumor microenvironments .
- Nanoparticle functionalization : Incorporation into lipid-based carriers enhances cellular uptake in boron neutron capture therapy (BNCT) .
- In vivo stability studies : Use ¹⁰B isotopic labeling to track biodistribution and metabolic clearance in murine models .
Methodological Best Practices
- Reproducibility : Document reaction conditions exhaustively (e.g., humidity levels, stirring rates) .
- Data reporting : Follow standards like the Beilstein Journal guidelines, including full spectral data in supplementary materials .
- Ethical compliance : Adhere to safety protocols (e.g., H315/H319 hazard handling) and institutional review for biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
